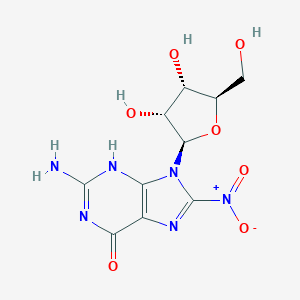

8-Nitroguanosine

Description

Historical Context and Discovery of Nitrated Nucleosides in Biological Research

The investigation of nitrated nucleosides is intrinsically linked to the expanding field of nitric oxide (NO) research. Initially, the focus was on the covalent modification of nucleotides, with studies dating back to the mid-1990s exploring the reaction of the potent biological oxidant peroxynitrite with free guanine (B1146940) nucleotides. frontiersin.org These early in vitro studies demonstrated that peroxynitrite could rapidly react with guanine, both as a free nucleotide and within DNA, to form 8-nitroguanine (B15626). frontiersin.org

A significant advancement in the field was the in vivo detection of nitrated guanine derivatives. Researchers observed the formation of 8-nitroguanine and its related compounds in various pathological states. For instance, its presence was identified in the livers of hamsters infected with the liver fluke Opisthorchis viverrini and in the human gastric mucosa following Helicobacter pylori infection. frontiersin.org Further research demonstrated the formation of 8-nitroguanosine in the lungs of mice with viral pneumonia, providing in vivo evidence of its formation during inflammatory responses. nih.govnih.gov The development of specific antibodies against 8-nitroguanine was crucial for these discoveries, allowing for its detection in tissues through immunohistochemical analysis. nih.govnih.gov These findings established nitrated nucleosides, initially considered mere markers of nitrative damage, as significant products in biological systems under conditions of inflammation and infection. frontiersin.orgnih.gov

Significance of Guanine Nitration in Cellular Processes and Pathophysiology

Guanine nitration, resulting in the formation of lesions like 8-nitroguanine (the nucleobase of this compound), is a critical event in cellular processes and the development of various diseases. This modification of nucleic acids occurs under conditions of "nitrative stress," a state characterized by the excessive production of reactive nitrogen species (RNS) such as peroxynitrite, which is formed from the reaction of nitric oxide and superoxide (B77818). nih.govaacrjournals.orgresearchgate.net This stress is a common feature of chronic inflammation, a condition linked to approximately 25% of cancer cases. nih.gov

The biological significance of guanine nitration lies primarily in its mutagenic potential. nih.govnih.gov 8-Nitroguanine in DNA is chemically unstable and can lead to mutations, specifically G:C to T:A transversions. nih.govcaymanchem.com This may occur through the spontaneous detachment of the damaged base (depurination), creating an apurinic site, or by causing DNA polymerase to incorrectly insert adenine (B156593) opposite the lesion during replication. nih.govcaymanchem.com

The formation of 8-nitroguanine has been observed at sites of carcinogenesis associated with chronic inflammation and infection. nih.gov It has been detected in various cancer-prone inflammatory diseases and its presence in tumor tissues is often associated with a poor prognosis. nih.gov For example, increased levels of 8-nitroguanine have been found in the lung tissue of mice with viral pneumonia, in the colon of mice with inflammatory bowel disease, and in human lung cancer tissues. caymanchem.comnih.govatsjournals.org The formation of 8-nitroguanine in RNA may also disrupt its function and metabolism. nih.gov Consequently, 8-nitroguanine is considered a key biomarker for assessing the risk of inflammation-related carcinogenesis. nih.gov

Overview of this compound and its Derivatives as Key Biomolecule Modifications in Redox Biology

Beyond its role as a marker of nitrative damage, this compound and its derivatives are now recognized as active participants in redox biology. A key feature of this compound is its potent redox activity, a property not shared by other nitrated biomolecules like 3-nitrotyrosine. nih.gov It can stimulate the generation of superoxide radicals through the action of various reductases, such as NADPH-cytochrome P450 reductase and nitric oxide synthase (NOS) isoenzymes. frontiersin.orgnih.govpnas.org This superoxide production can further amplify oxidative and nitrative stress, potentially contributing to cellular damage in a feedback loop. nih.govpnas.org

A particularly important derivative is this compound 3′,5′-cyclic monophosphate (8-nitro-cGMP). frontiersin.orgjst.go.jp This molecule was identified as a novel second messenger in nitric oxide signaling pathways. nii.ac.jpnih.govjst.go.jp Unlike its analog cGMP, 8-nitro-cGMP possesses strong electrophilic properties. frontiersin.orgnii.ac.jp This allows it to react with protein thiols (sulfhydryl groups on cysteine residues), leading to a novel post-translational modification termed "S-guanylation". frontiersin.orgnii.ac.jpnih.gov This modification can alter the function of key signaling proteins. For example, the S-guanylation of the redox-sensor protein Keap1 by 8-nitro-cGMP can lead to the activation of antioxidant response pathways. nii.ac.jpjst.go.jp Therefore, this compound and its derivatives are not merely inert byproducts of nitrative stress but are functional molecules that can modulate critical signaling pathways and cellular redox states. nih.govnii.ac.jp

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Metabolism of 8 Nitroguanosine Species

Mechanisms of 8-Nitroguanosine Formation in vivo

The in vivo synthesis of this compound is not a direct enzymatic process but rather the result of chemical reactions involving highly reactive molecules that are often byproducts of cellular metabolism and inflammatory responses.

Under inflammatory conditions, both inflammatory and epithelial cells generate a surplus of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). researchgate.net These molecules, including superoxide (B77818) (O₂⁻) and nitric oxide (NO), can lead to oxidative and nitrative damage to cellular components, including nucleic acids. researchgate.netmdpi.com Guanine (B1146940), being the most easily oxidized base in DNA and RNA, is a primary target. mdpi.comencyclopedia.pub The interaction between ROS and RNS is crucial; for instance, the rapid reaction between nitric oxide and superoxide produces peroxynitrite, a potent nitrating agent. nih.govacs.orgnih.gov This environment rich in ROS and RNS facilitates the chemical modification of guanine, leading to the formation of lesions such as 8-nitroguanine (B15626) (8-nitroG) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). researchgate.net The generation of these species is a key step in the initiation of DNA damage that can contribute to the pathogenesis of inflammation-related diseases. researchgate.netnih.gov

Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻). acs.orgnih.govresearchgate.net It is considered a major species responsible for the nitration of biomolecules in vivo, including guanine residues in DNA and RNA. mdpi.comencyclopedia.pub Peroxynitrite reacts with guanine to yield several products, with 8-nitroguanine being a significant outcome. researchgate.netnih.gov

The reaction can occur with free guanine, guanosine (B1672433), and guanosine within nucleic acid strands. acs.orgnih.gov Studies have shown that peroxynitrite nitrates deoxyguanosine at neutral pH to form the unstable 8-nitrodeoxyguanosine, which then hydrolyzes to 8-nitroguanine. acs.orgnih.gov Similarly, guanosine reacts with peroxynitrite to produce this compound. acs.orgnih.gov this compound is considerably more stable than its deoxy-counterpart. acs.orgnih.gov The formation of 8-nitroguanine from guanine by peroxynitrite has been demonstrated in vitro and is a key chemical basis for its presence in tissues undergoing nitrative stress. nih.govnih.gov

| Compound | Condition | Half-life | Source |

|---|---|---|---|

| 8-Nitrodeoxyguanosine | pH 7, Room Temperature | ~10 minutes | acs.orgnih.gov |

| 8-Nitrodeoxyguanosine | pH 7, 37°C | ≤3 minutes | acs.orgnih.gov |

| This compound | pH 7, 37°C | 5 hours | acs.orgnih.gov |

| This compound | pH 7, 5°C | Several weeks | acs.orgnih.gov |

The enzyme inducible nitric oxide synthase (iNOS) plays a critical role in the sustained, high-output production of nitric oxide (NO), a key precursor for RNS. nih.gov Unlike other NOS isoforms, iNOS expression is induced in various cell types, including immune and epithelial cells, in response to inflammatory stimuli such as cytokines and microbial products. researchgate.netnih.gov This surge in NO production contributes significantly to the formation of peroxynitrite and other nitrating agents when ROS are also present. nih.gov

Consequently, iNOS activity is strongly correlated with the formation of this compound in vivo. nih.gov Studies have demonstrated the colocalization of iNOS expression and this compound in tissues affected by inflammation-related conditions, such as viral pneumonia and certain types of cancer. nih.govnih.gov For example, in virus-infected wild-type mice, strong this compound staining was observed in bronchial epithelial cells, which also stained positive for iNOS; this staining was absent in iNOS-deficient mice. nih.gov This evidence establishes a direct pathway where inflammatory signals trigger iNOS expression, leading to elevated NO levels and subsequent nitration of guanosine. nih.gov

Myeloperoxidase (MPO) is a heme enzyme abundantly expressed in neutrophils and other phagocytic cells. nih.govacs.org During inflammation, activated phagocytes secrete MPO, which utilizes hydrogen peroxide (H₂O₂) and halides to produce potent oxidants. nih.gov Crucially, MPO can also use nitrite (B80452) (NO₂⁻) as a substrate to generate reactive nitrogen species capable of nitrating biomolecules. nih.govnih.govnih.gov

The MPO-H₂O₂-NO₂⁻ system can generate nitrating agents through at least two proposed pathways:

MPO catalyzes the one-electron oxidation of NO₂⁻ to nitrogen dioxide radical (•NO₂). nih.gov

MPO generates hypochlorous acid (HOCl) from chloride, which then reacts with NO₂⁻ to form nitryl chloride (NO₂Cl). nih.gov

Both •NO₂ and NO₂Cl can effectively nitrate (B79036) guanosine at the C8 position. nih.gov Activated human neutrophils have been shown to use this MPO-dependent pathway to generate 8-nitro-2'-deoxyguanosine (B12904573). nih.govacs.org This mechanism provides a direct link between the enzymatic activity of phagocytes at sites of inflammation and the formation of nitrated DNA and RNA lesions. nih.gov

Formation of this compound 3',5'-Cyclic Monophosphate (8-nitro-cGMP)

8-nitro-cGMP is a nitrated derivative of the canonical second messenger cGMP. It has emerged as a unique signaling molecule involved in redox-dependent cellular processes. frontiersin.org

Enzymatic Action of Guanylate Cyclase in 8-nitro-cGMP Synthesis

The formation of this compound 3',5'-cyclic monophosphate (8-nitro-cGMP) is intricately linked to the activity of guanylate cyclase (GC), the enzyme responsible for synthesizing cyclic guanosine monophosphate (cGMP) from guanosine 5'-triphosphate (GTP). elsevierpure.com While nitric oxide (NO) is a well-known activator of soluble guanylate cyclase (sGC), the synthesis of 8-nitro-cGMP involves a more complex interplay of reactive nitrogen species (RNS) and reactive oxygen species (ROS). researchgate.net

Research suggests two primary pathways for the formation of 8-nitro-cGMP. One pathway involves the direct nitration of cGMP itself. researchgate.net However, a more prominent pathway appears to be the nitration of GTP to form 8-nitro-GTP, which then serves as a substrate for sGC to be converted into 8-nitro-cGMP. nih.gov This is supported by findings that the intracellular concentration of 8-nitro-cGMP can be significantly higher than that of cGMP, suggesting a more efficient production route than the direct nitration of the less abundant cGMP. nih.gov The inhibition of sGC has been shown to abolish the formation of 8-nitro-cGMP, confirming the crucial role of this enzyme in its synthesis. nih.govnih.gov

Regulation by Mitochondrial Superoxide and NADPH Oxidase in 8-nitro-cGMP Formation

The synthesis of 8-nitro-cGMP is not solely dependent on nitric oxide and guanylate cyclase; it is also heavily regulated by the cellular redox environment, particularly by the presence of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net Mitochondria are a primary source of superoxide, and studies have demonstrated a direct link between mitochondria-derived superoxide and the formation of 8-nitro-cGMP. researchgate.netnih.gov

Furthermore, NADPH oxidases (Nox), particularly Nox2, play a significant regulatory role. researchgate.netnih.gov Nox2 generates H₂O₂, which in turn can influence the production of mitochondrial superoxide, highlighting a cross-talk between these two sources of ROS. researchgate.netresearchgate.net The formation of 8-nitro-cGMP in cells stimulated with pro-inflammatory agents has been shown to be dependent on the production of both superoxide and H₂O₂. researchgate.netresearchgate.net This indicates that the generation of 8-nitro-cGMP is a process that integrates signals from both nitric oxide pathways and cellular oxidative stress responses.

Key Factors in 8-nitro-cGMP Formation

| Factor | Role |

| Guanylate Cyclase (sGC) | Enzyme that catalyzes the conversion of 8-nitro-GTP to 8-nitro-cGMP. |

| Mitochondrial Superoxide | A key reactive oxygen species that directly contributes to the nitration of guanine nucleotides. |

| NADPH Oxidase (Nox2) | Generates hydrogen peroxide, which regulates the production of mitochondrial superoxide. |

| Nitric Oxide (NO) | A precursor to reactive nitrogen species that initiate the nitration process. |

Metabolic Pathways and Fate of this compound and its Derivatives

Once formed, this compound and its derivatives are subject to several metabolic processes that determine their biological activity and ultimate fate within the cell.

Spontaneous Depurination of 8-Nitroguanine from DNA

When 8-nitroguanine is formed within a DNA strand, it is chemically unstable. nih.gov This instability leads to the spontaneous cleavage of the N-glycosidic bond, a process known as depurination. This reaction releases the free base, 8-nitroguanine, from the DNA backbone, leaving behind an apurinic (AP) site. nih.gov This process is relatively rapid, with a half-life estimated to be around 4 hours under physiological conditions. The resulting apurinic sites can be mutagenic if not repaired. nih.gov

Transformation to 8-Mercapto-cGMP (8-SH-cGMP) via Sulfhydration

A significant metabolic pathway for 8-nitro-cGMP involves its conversion to 8-mercapto-cGMP (8-SH-cGMP) through a process called sulfhydration. researchgate.net This reaction is mediated by hydrogen sulfide (B99878) (H₂S) and involves the replacement of the nitro group at the 8th position of the guanine ring with a thiol group. This transformation is not a simple nucleophilic attack but involves the formation of reactive species containing sulfane sulfur, such as persulfides. This conversion is significant as it alters the biological activity of the molecule, with 8-SH-cGMP itself being a signaling molecule.

Resistance of 8-nitro-cGMP to Phosphodiesterases

Cyclic GMP levels are tightly regulated in cells by the action of phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate (B84403) bond to terminate the signal. However, 8-nitro-cGMP exhibits a notable resistance to degradation by these enzymes. researchgate.net This resistance allows 8-nitro-cGMP to persist longer in the cell compared to cGMP, potentially leading to sustained signaling. nih.gov This characteristic distinguishes 8-nitro-cGMP from its parent molecule and contributes to its unique biological roles.

Cellular Removal and Degradation Mechanisms

Beyond depurination and sulfhydration, cells possess other mechanisms to manage and remove this compound species. One recently identified pathway involves the conversion of 8-nitro-cGMP to 8-amino-cGMP, which is then further metabolized back to cGMP. This process effectively detoxifies 8-nitro-cGMP and replenishes the cGMP pool.

While 8-nitro-2'-deoxyguanosine in DNA is prone to rapid depurination, this compound in RNA is significantly more stable. This suggests that the cellular machinery for handling nitrated guanine species may differ depending on whether they are present in DNA, RNA, or as free nucleotides. The ultimate clearance of these compounds is crucial for maintaining cellular homeostasis and preventing the potentially deleterious effects of their accumulation.

Metabolic Fates of this compound Derivatives

| Derivative | Metabolic Process | Outcome |

| 8-Nitroguanine (in DNA) | Spontaneous Depurination | Release of free 8-nitroguanine and formation of an apurinic site in DNA. nih.gov |

| 8-nitro-cGMP | Sulfhydration | Conversion to 8-mercapto-cGMP (8-SH-cGMP). researchgate.net |

| 8-nitro-cGMP | Resistance to Phosphodiesterases | Prolonged intracellular signaling compared to cGMP. nih.govresearchgate.net |

| 8-nitro-cGMP | Reductive Metabolism | Conversion to 8-amino-cGMP and subsequently to cGMP. |

Molecular Pathological Mechanisms and Biological Consequences of 8 Nitroguanosine

DNA and RNA Damage Induced by 8-Nitroguanine (B15626) Lesions

The formation of 8-nitroguanine, a nitrative DNA lesion, is a significant consequence of exposure to reactive nitrogen species (RNS) often generated during chronic inflammation. nih.govspringernature.com This modification of the guanine (B1146940) base within nucleic acids can trigger a cascade of molecular events, leading to genetic instability and altered cellular functions. nih.gov

Experimental evidence has firmly established the mutagenic potential of 8-nitroguanine. nih.gov The presence of this lesion in DNA is not benign; it preferentially leads to G:C to T:A transversion mutations. nih.govnih.gov This specific type of mutation has been observed in critical genes such as the ras proto-oncogene and the p53 tumor suppressor gene in certain cancers, suggesting a role for this DNA damage in carcinogenesis. nih.gov

The mechanism for this transversion can occur in two primary ways. One pathway involves the preferential incorporation of adenine (B156593) opposite the 8-nitroguanine lesion during the process of DNA synthesis. nih.govresearchgate.net Studies using cell-free systems have shown that DNA polymerase η and a truncated form of polymerase κ are involved in this misincorporation of adenine. researchgate.net The second pathway involves the chemical instability of the lesion itself, which leads to the formation of an abasic site, a process detailed in the following section. nih.gov

| DNA Lesion | Primary Mutagenic Outcome | Proposed Mechanisms | Relevant Enzymes |

|---|---|---|---|

| 8-Nitroguanine | G:C to T:A Transversion | 1. Miscoding and preferential incorporation of Adenine (A) opposite the lesion. 2. Spontaneous depurination to form an apurinic (AP) site, which then pairs with Adenine (A). nih.govnih.gov | DNA Polymerase η, DNA Polymerase κ, DNA Polymerase ζ nih.govresearchgate.net |

A key characteristic of 8-nitroguanine within a DNA strand is its chemical instability. nih.gov The glycosidic bond linking the nitrated base to the deoxyribose sugar is labile, leading to the spontaneous release, or depurination, of 8-nitroguanine. nih.govresearchgate.netresearchgate.net This process results in the formation of a non-instructional lesion known as an apurinic/apyrimidinic (AP) site, also called an abasic site. nih.govwikipedia.org

An AP site is a location in the DNA backbone that lacks a purine or pyrimidine base. wikipedia.org During DNA replication, these sites cannot properly template the insertion of a complementary base, often causing the replication fork to stall. wikipedia.org However, specialized translesion synthesis polymerases can bypass the lesion. In this context, DNA polymerases preferentially incorporate an adenine base opposite the AP site, a phenomenon sometimes referred to as the "A rule". nih.govwikipedia.org This misincorporation of adenine opposite the original guanine position solidifies the G:C to T:A transversion mutation in the subsequent round of replication. nih.govresearchgate.net It is estimated that thousands of apurinic sites can be generated in a single cell each day under normal physiological conditions. wikipedia.org

The presence of 8-nitroguanine and its subsequent AP site lesion directly interferes with the normal functioning of DNA polymerases. When a replicative polymerase encounters an AP site, it is typically unable to proceed, leading to a stall in replication. wikipedia.org To overcome this block, cells employ specialized, lower-fidelity DNA polymerases for a process called translesion DNA synthesis (TLS).

DNA polymerase ζ is one such enzyme involved in cellular tolerance to this form of DNA damage by facilitating synthesis past the AP site. nih.gov However, this bypass is an error-prone process that can contribute to the accumulation of point mutations. nih.gov As mentioned previously, other polymerases, such as polymerase η and a truncated version of polymerase κ, have been shown to preferentially incorporate adenine directly opposite the 8-nitroguanine lesion itself, even before depurination occurs. researchgate.net This demonstrates that the lesion actively interferes with the fidelity of DNA synthesis, directing specific polymerases to make a mutagenic error.

Nitrative damage is not exclusive to DNA; RNA is also a target for reactive nitrogen species. nih.gov The formation of 8-nitroguanosine in cellular RNA has been demonstrated in human lung carcinoma cells exposed to peroxynitrite. nih.govresearchgate.net An important distinction is that this compound in RNA is significantly more stable than its deoxy-counterpart in DNA. nih.gov While 8-nitro-2'-deoxyguanosine (B12904573) in DNA rapidly depurinates, this compound persists in RNA, which may lead to sustained interference with RNA function and metabolism. nih.govnih.gov

The presence of a modified base like this compound can disrupt the intricate processes of RNA metabolism. For instance, studies on the similar oxidative lesion 8-oxo-7,8-dihydroguanosine (8-oxoG) have shown that it can stall the activity of exoribonucleases like Xrn-1, which are crucial for RNA processing and turnover. frontiersin.org It is plausible that this compound could have similar disruptive effects, potentially altering mRNA translation fidelity, interfering with ribosome function, or affecting the structural integrity and function of non-coding RNAs. The stability of this compound in RNA also makes it a potential biomarker for measuring cellular exposure to RNS. nih.gov

Epigenetic modifications are changes that regulate gene expression without altering the underlying DNA sequence. mdpi.comsemanticscholar.org While inflammation is known to drive epigenetic alterations that contribute to carcinogenesis, the direct role of 8-nitroguanine as an epigenetic mark is not yet well-established. researchgate.net

However, research on the analogous oxidative lesion, 8-oxoguanine (8-oxoG), provides a compelling precedent. Studies have shown that 8-oxoG can function as an epigenetic modification, particularly when formed in gene regulatory elements. nih.govnih.gov The DNA repair enzyme that recognizes 8-oxoG, OGG1, can be recruited to these sites and modulate gene expression, sometimes independently of its repair activity. nih.gov For example, OGG1 binding to an 8-oxoG lesion within a DNA:RNA hybrid in an intron was shown to regulate the expression of the TIMP1 gene. nih.gov Given that 8-nitroguanine is also a significant product of oxidative/nitrative stress and is recognized by cellular machinery, it is plausible that it could exert similar epigenetic effects, potentially influencing chromatin structure or the recruitment of transcription factors. This remains an important area for future investigation.

This compound as a Signaling Molecule: The Role of 8-nitro-cGMP

Beyond its role as a component of nucleic acid damage, a derivative of this compound acts as a critical signaling molecule. This compound 3′,5′-cyclic monophosphate (8-nitro-cGMP) is a nitrated cyclic nucleotide formed in cells following the production of nitric oxide (NO). nih.govelsevierpure.com This molecule is now recognized as a major physiological mediator in redox signaling pathways. elsevierpure.com

The primary signaling mechanism of 8-nitro-cGMP involves a post-translational modification of proteins called S-guanylation. elsevierpure.comnih.gov In this reaction, 8-nitro-cGMP reacts with the thiol group of specific cysteine residues on target proteins, forming a stable sulfide (B99878) bond and detaching its nitro group. elsevierpure.com This modification can alter the protein's function, localization, or interaction with other molecules.

The signaling roles of 8-nitro-cGMP are diverse and impactful:

Antibacterial Autophagy: In response to bacterial infection, macrophages produce 8-nitro-cGMP. nih.gov This molecule then S-guanylates proteins on the surface of bacteria that have escaped into the cytosol. This S-guanylation acts as a "tag," promoting the subsequent ubiquitination of the bacteria, which marks them for selective destruction by the cell's autophagy machinery. nih.gov

Neuronal Function: In the brain, 8-nitro-cGMP is produced in neurons and targets proteins involved in neurotransmission. acs.org It has been shown to S-guanylate cysteine 90 on the SNAP25 protein. acs.org This modification enhances the stability of the SNARE complex, a critical component of the machinery responsible for the release of neurotransmitters from vesicles. acs.org

Antioxidant Response: 8-nitro-cGMP is involved in the antioxidant adaptive response through the S-guanylation of the redox sensor protein Keap1. nih.gov

| Signaling Molecule | Protein Modification | Key Protein Target(s) | Biological Consequence |

|---|---|---|---|

| 8-nitro-cGMP | S-guanylation of Cysteine Residues | Bacterial surface proteins | Promotes ubiquitination and subsequent clearance of invading bacteria via autophagy (xenophagy). nih.gov |

| 8-nitro-cGMP | S-guanylation of Cysteine Residues | SNAP25 (at Cys90) | Enhances SNARE complex stability, modulating neurotransmitter release in the nervous system. acs.org |

| 8-nitro-cGMP | S-guanylation of Cysteine Residues | Keap1 | Participates in the antioxidant adaptive response. nih.gov |

Electrophilic Reactivity and Interactions with Protein Thiols

This compound, particularly in its cyclic monophosphate form (8-nitro-cGMP), is a biologically significant electrophile. This reactivity stems from the electron-withdrawing nitro group at the C8 position of the guanine base, which renders this carbon atom susceptible to nucleophilic attack. The primary targets for this electrophilic interaction within the cellular milieu are the thiol groups of cysteine residues in proteins.

The reaction mechanism involves the nucleophilic attack of a deprotonated thiol group (thiolate anion, RS⁻) on the C8 carbon of the guanine ring of 8-nitro-cGMP. This interaction results in the formation of a stable carbon-sulfur bond, covalently attaching the cGMP moiety to the protein. This process is accompanied by the departure of the nitro group as a nitrite (B80452) anion (NO₂⁻). This unique post-translational modification is termed S-guanylation.

The specificity of this reaction is noteworthy. S-guanylation preferentially occurs on cysteine residues with high nucleophilicity, which is determined by a lower pKa of their sulfhydryl groups. This selectivity ensures that 8-nitro-cGMP interacts with specific "redox sensor" proteins that contain these highly reactive cysteines, thereby modulating their function in a targeted manner.

Protein S-Guanylation as a Novel Post-Translational Modification

Protein S-guanylation is a recently discovered post-translational modification (PTM) mediated by 8-nitro-cGMP. nih.govnih.govnih.gov This modification involves the covalent attachment of a guanosine (B1672433) monophosphate (GMP) moiety to the thiol group of a cysteine residue within a target protein. nih.gov Unlike many other PTMs, S-guanylation is a redox-dependent process initiated by an electrophilic signaling molecule. nih.govmedchemexpress.com

The formation of the S-guanylated adduct introduces a bulky and charged group onto the protein, which can lead to significant conformational changes. These structural alterations can, in turn, affect the protein's activity, its interactions with other proteins, and its subcellular localization. S-guanylation is now recognized as a crucial mechanism in cellular signaling, particularly in pathways related to redox homeostasis and stress responses.

Identification of Target Proteins for S-Guanylation (e.g., Keap1, H-Ras, Mitochondrial Heat Shock Proteins)

Several key proteins have been identified as targets for S-guanylation, highlighting the diverse cellular processes regulated by this modification.

Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a major sensor for oxidative and electrophilic stress and a negative regulator of the transcription factor Nrf2. nih.govnih.gov 8-nitro-cGMP has been shown to S-guanylate specific cysteine residues on Keap1, notably Cys434. nih.gov This modification inhibits the ability of Keap1 to target Nrf2 for proteasomal degradation, leading to Nrf2 stabilization and activation. nih.govnih.gov

H-Ras: This small GTPase is a critical proto-oncogene involved in cell proliferation and differentiation. H-Ras has been identified as a highly susceptible target for S-guanylation. nih.govresearchgate.net S-guanylation of H-Ras can occur in response to electrophilic stimulation and has been linked to the induction of cellular senescence. researchgate.net

Mitochondrial Heat Shock Proteins: Proteomic studies have revealed that mitochondrial proteins are also targets for S-guanylation. nih.gov Specifically, mitochondrial stress-70 protein (mortalin) and 60-kDa heat-shock protein (HSP60) have been identified as being endogenously S-guanylated. nih.gov These proteins are involved in regulating the mitochondrial permeability transition pore (mPTP), suggesting a role for S-guanylation in mitochondrial redox signaling and function. nih.gov

| Target Protein | Function | Consequence of S-Guanylation |

|---|---|---|

| Keap1 | Negative regulator of Nrf2 | Activation of Nrf2-dependent antioxidant response nih.govnih.gov |

| H-Ras | Signal transduction, cell proliferation | Induction of cellular senescence researchgate.net |

| Mitochondrial HSP60/Mortalin | Mitochondrial protein folding, mPTP regulation | Modulation of mitochondrial redox signaling nih.gov |

cGMP-Independent Signaling Pathways

A significant aspect of 8-nitro-cGMP's biological activity is its ability to operate through signaling pathways that are independent of the canonical cyclic guanosine monophosphate (cGMP) pathway. nih.gov While classical cGMP signaling involves the activation of cGMP-dependent protein kinases (PKGs), phosphodiesterases (PDEs), and cyclic nucleotide-gated ion channels, 8-nitro-cGMP exerts many of its effects through its inherent electrophilicity and redox activity. nih.govnih.gov

The primary mechanism of cGMP-independent signaling by 8-nitro-cGMP is protein S-guanylation. nih.gov This covalent modification directly alters protein function without the need for downstream kinase activation typical of cGMP signaling. nih.gov For instance, the activation of the Nrf2 pathway via Keap1 S-guanylation is a direct consequence of 8-nitro-cGMP's electrophilic nature and does not require PKG activity. nih.gov This highlights a distinct signaling paradigm where a cyclic nucleotide acts as a direct covalent modifier of proteins rather than as an allosteric activator of effector enzymes.

Relationship to Canonical cGMP Signaling and cGMP-Dependent Protein Kinase Activation

Despite its distinct cGMP-independent actions, 8-nitro-cGMP also interacts with the canonical cGMP signaling pathway. Notably, 8-nitro-cGMP can activate cGMP-dependent protein kinase (PKG). nih.govacs.orgnih.gov However, the interaction is more complex than simple activation.

8-nitro-cGMP can S-guanylate PKG itself, leading to a persistent activation of the enzyme. acs.orgnih.gov Studies have identified specific cysteine residues on PKG, such as Cys42 and Cys195, as targets for S-guanylation. acs.orgnih.gov The modification at Cys195, located in the high-affinity cGMP binding domain, is particularly significant as it results in sustained kinase activity. acs.orgnih.gov This covalent modification effectively locks the enzyme in an active conformation, prolonging its signaling output even in the absence of continued high levels of cGMP. This represents a unique intersection of cGMP-independent (S-guanylation) and cGMP-dependent (PKG activation) signaling, where a covalent modification leads to persistent activation of a key signaling kinase.

| PKG Cysteine Residue | Location | Effect of S-Guanylation |

|---|---|---|

| Cys42 | Near autoinhibitory domain | Contributes to persistent activation acs.orgnih.gov |

| Cys195 | High-affinity cGMP binding domain | Persistent enzyme activation acs.orgnih.gov |

Cellular Stress Responses and Adaptive Mechanisms

Antioxidant Adaptive Responses and Nrf2 Pathway Activation

One of the most well-characterized biological consequences of this compound formation is the activation of cellular antioxidant adaptive responses, primarily through the Nrf2 pathway. nih.govnih.gov The Nrf2 transcription factor is a master regulator of a battery of genes encoding antioxidant and cytoprotective proteins. mdpi.com

Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. nih.govfrontiersin.org As previously described, 8-nitro-cGMP can S-guanylate Keap1. nih.govnih.gov This covalent modification of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. frontiersin.org

This activation of the Nrf2 pathway results in the increased expression of a wide array of protective proteins, including heme oxygenase-1 (HO-1), NADPH:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. nih.govfrontiersin.org This orchestrated response enhances the cell's capacity to neutralize reactive oxygen species and electrophiles, thereby protecting it from oxidative damage and promoting cell survival under conditions of stress. nih.gov The S-guanylation of Keap1 by 8-nitro-cGMP thus serves as a critical signaling event that links nitrative stress to a robust adaptive antioxidant response. nih.govnih.gov

Heme Oxygenase-1 (HO-1) Induction

This compound and its related signaling molecule, this compound 3',5'-cyclic monophosphate (8-nitro-cGMP), play a significant role in cellular defense mechanisms, including the induction of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme that is upregulated in response to oxidative stress and inflammation, providing cytoprotective effects. Its induction is a key component of the adaptive response against cellular stress. nih.govmdpi.com

The mechanism of HO-1 induction by 8-nitro-cGMP is linked to the Keap1-Nrf2 signaling pathway, a primary regulator of antioxidant responses. nih.govresearchgate.net Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its negative regulator, Keap1. When cells are exposed to oxidative stress or electrophiles like 8-nitro-cGMP, this inhibition is lifted. 8-nitro-cGMP can covalently modify specific cysteine residues on Keap1 through a post-translational modification known as S-guanylation. nih.govresearchgate.net This modification of Keap1 leads to a conformational change, resulting in the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, including the gene for HO-1 (HMOX1), thereby initiating their transcription. mdpi.com

The enzymatic activity of HO-1 catabolizes heme into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺). nih.gov These products have their own biological activities, contributing to anti-inflammatory, antioxidant, and anti-apoptotic effects, which are crucial for protecting cells from damage. nih.gov The induction of HO-1 by the 8-nitro-cGMP pathway represents a vital link between nitric oxide signaling and the cellular machinery that combats oxidative stress. researchgate.netresearchgate.net

| Key Protein | Role in HO-1 Induction Pathway |

| 8-nitro-cGMP | Initiates the signaling cascade by modifying Keap1. |

| Keap1 | Acts as a negative regulator of Nrf2; its S-guanylation by 8-nitro-cGMP causes the release of Nrf2. nih.govresearchgate.net |

| Nrf2 | A transcription factor that, upon release, moves to the nucleus to activate HO-1 gene expression. mdpi.com |

| HO-1 | The induced enzyme that provides cytoprotection by breaking down heme into antioxidant and anti-inflammatory products. nih.gov |

Role in Autophagy and Innate Immune Defense

Autophagy is a fundamental cellular process for degrading and recycling cellular components, including damaged organelles, macromolecules, and invading pathogens. nih.govnih.gov This process is essential for maintaining cellular homeostasis and plays a critical role in the innate immune response to infection. nih.govnih.gov 8-nitro-cGMP has emerged as a key endogenous mediator that links nitric oxide signaling to the induction of autophagy, particularly in the defense against intracellular bacteria. researchgate.netnih.gov

8-nitro-cGMP-Induced Autophagy

8-nitro-cGMP, a downstream mediator of nitric oxide (NO), serves as a crucial signaling molecule for the induction of autophagy. researchgate.netnih.gov This pathway is particularly important in the context of innate immunity, where cells must clear invading pathogens. nih.gov The autophagy induced by 8-nitro-cGMP is mechanistically distinct from the canonical autophagy triggered by starvation, as it operates independently of the master regulator mTOR (mammalian target of rapamycin). nih.govelsevierpure.com

During bacterial infection, elevated levels of nitric oxide and reactive oxygen species lead to the formation of 8-nitro-cGMP. nih.gov This molecule then acts as an endogenous enhancer of autophagy, promoting the encapsulation of intracellular pathogens, such as Group A Streptococcus (GAS), within double-membraned vesicles called autophagosomes. nih.govnih.gov These autophagosomes subsequently fuse with lysosomes to form autolysosomes, where the pathogens are degraded. mdpi.com This process, known as xenophagy (a specialized form of selective autophagy), is a vital cytoprotective mechanism during bacterial infections and inflammation. researchgate.netnih.gov

Lys63-linked Polyubiquitination in Autophagic Processes

A critical step in selective autophagy is the "tagging" of specific cargo for degradation. Ubiquitination, the process of attaching ubiquitin proteins to a substrate, serves as this crucial signal. In the context of 8-nitro-cGMP-induced autophagy, Lys63 (K63)-linked polyubiquitin chains are particularly important. nih.govnih.gov Unlike K48-linked chains, which typically target proteins for proteasomal degradation, K63-linked chains are non-degradative signals involved in various cellular processes, including signal transduction and autophagy. mdpi.commdpi.com

Research has shown that autophagy induced by 8-nitro-cGMP is mediated by the formation of K63-linked polyubiquitin chains. researchgate.netnih.govnih.gov Once a pathogen or other cargo is marked by S-guanylation (as detailed below), it is selectively modified with these K63-linked polyubiquitin chains. nih.gov These ubiquitin chains are then recognized by autophagy receptor proteins, such as p62/SQSTM1, which act as bridges. mdpi.com These receptors simultaneously bind to the ubiquitinated cargo and to LC3 proteins on the nascent autophagosome membrane, thereby recruiting the tagged cargo for engulfment and subsequent degradation. mdpi.commdpi.com

S-Guanylation as a Marker for Selective Autophagic Degradation of Pathogens

The selectivity of 8-nitro-cGMP-induced xenophagy is established through a novel post-translational modification called protein S-guanylation. researchgate.netnih.gov 8-nitro-cGMP has the unique chemical ability to react with and modify cysteine residues on proteins, forming a stable sulfide bond. elsevierpure.com During an intracellular bacterial infection, proteins on the surface of cytosolic bacteria become modified by 8-nitro-cGMP through this S-guanylation process. nih.gov

This S-guanylation serves as a primary "eat-me" signal or a molecular tag that marks the pathogen for elimination. nih.govnih.gov Studies on Group A Streptococcus (GAS) have demonstrated that S-guanylated bacteria are selectively marked with polyubiquitin chains, which is a known molecular determinant for transport to autophagosomes. researchgate.netnih.govnih.gov Downregulation of S-guanylation has been shown to suppress the ubiquitination of GAS and delay its clearance from the cell. nih.gov Therefore, S-guanylation acts as the initial and decisive step that defines the target for subsequent ubiquitination and recruitment into the autophagic pathway, highlighting a crucial role for 8-nitro-cGMP in orchestrating the selective degradation of pathogens as part of the innate immune defense. nih.govnih.gov

| Step | Mechanism | Key Molecules | Outcome |

| 1. Pathogen Recognition | Invading pathogens in the cytosol are recognized. | Group A Streptococcus (GAS) | Initiation of the innate immune response. |

| 2. Initial Tagging | Pathogen surface proteins are modified by S-guanylation. | 8-nitro-cGMP, Cysteine residues | Pathogen is marked as foreign and targeted for degradation. nih.govnih.gov |

| 3. Ubiquitin Tagging | S-guanylated pathogens are selectively decorated with K63-linked polyubiquitin chains. | Ubiquitin, E3 ligases | A secondary signal is added for recognition by autophagy receptors. nih.govnih.gov |

| 4. Receptor Binding | Autophagy receptors bind to the ubiquitinated pathogen. | p62/SQSTM1 | The pathogen is linked to the core autophagy machinery. mdpi.com |

| 5. Autophagosome Sequestration | The receptor-pathogen complex is engulfed by a growing autophagosome. | LC3 | The pathogen is sequestered for lysosomal degradation. mdpi.com |

Pathophysiological Relevance and Disease Associations

Inflammation-Related Carcinogenesis

Chronic inflammation is a significant contributing factor to the development of various human cancers, with estimates suggesting it is responsible for approximately 25% of all cancer cases. nih.govoup.comoup.com A key mechanism linking chronic inflammation and carcinogenesis is the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by inflammatory and epithelial cells. nih.govresearchgate.net These reactive molecules can inflict damage on cellular components, including DNA, leading to the formation of mutagenic lesions. One such lesion is 8-nitroguanine (B15626) (8-nitroG), a nitrative DNA adduct formed from the reaction of guanine (B1146940) with potent nitrating agents like peroxynitrite, which is generated from the interaction of nitric oxide (NO) and superoxide (B77818). nih.govresearchgate.net

The formation of 8-nitroguanine is considered a pivotal molecular event in the etiology of inflammation-associated cancers. researchgate.net This DNA lesion is chemically unstable and can be spontaneously removed from the DNA backbone, creating an apurinic site. nih.gov Such sites can lead to G:C to T:A transversion mutations during DNA replication, a type of mutation frequently observed in critical cancer-related genes like ras and p53. nih.gov Consequently, the accumulation of 8-nitroguanine in tissues undergoing chronic inflammation can contribute to the initiation and promotion of cancer. nih.govresearchgate.net

Association with Chronic Inflammation and Infection in Cancer Etiology

A substantial body of evidence links chronic inflammation and infections to an increased risk of cancer. nih.govoup.com Pathogen-associated molecular patterns from infectious agents such as viruses and bacteria can trigger chronic inflammatory responses, leading to the sustained production of RNS and subsequent formation of 8-nitroguanine. nih.gov Studies have demonstrated the accumulation of this DNA lesion in various cancer-prone inflammatory diseases caused by pathogens like Human Papillomavirus (HPV), Epstein-Barr virus, and the liver fluke Opisthorchis viverrini. nih.govoup.com

The presence of 8-nitroguanine is not only a marker of inflammation-induced DNA damage but is also associated with tumor progression and a poor prognosis in cancer patients. nih.gov Its formation is often observed at the specific sites of carcinogenesis, highlighting its role as a potential biomarker for assessing the risk of inflammation-related cancers. nih.govscispace.com

Specific Cancer Models and Clinical Associations of 8-Nitroguanine Formation:

Infection with the liver fluke Opisthorchis viverrini is a major risk factor for cholangiocarcinoma (bile duct cancer), particularly in Southeast Asia. nih.gov The chronic inflammation caused by the parasite in the bile ducts creates a microenvironment rich in RNS, leading to the formation of 8-nitroguanine. nih.gov Animal studies using hamsters infected with O. viverrini have shown significant formation of 8-nitroguanine in the bile duct epithelial cells, the target cells for cholangiocarcinoma. nih.gov

Research has demonstrated that repeated infections with O. viverrini exacerbate the inflammatory response and lead to a higher accumulation of 8-nitroguanine in the bile duct epithelium compared to a single infection. nih.gov This increased DNA damage is associated with enhanced expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide during inflammation. nih.gov The formation of 8-nitroguanine in these models correlates with increased cell proliferation, suggesting a direct link between this specific DNA lesion and the initiation and/or promotion of cholangiocarcinoma. nih.gov In clinical samples from cholangiocarcinoma patients, 8-nitroguanine levels are significantly higher in cancerous tissues compared to non-cancerous tissues and are associated with tumor invasion. nih.gov

| Research Finding | Organism/Model | Key Observation | Reference(s) |

| Increased 8-nitroguanine with repeated infection | Hamster model of O. viverrini infection | Repeated infections lead to a greater accumulation of 8-nitroguanine in bile duct epithelial cells compared to a single infection. | nih.gov |

| Correlation with iNOS expression | Hamster model of O. viverrini infection | The increase in 8-nitroguanine formation is associated with elevated expression of inducible nitric oxide synthase (iNOS) in the bile duct epithelium. | nih.gov |

| Association with cell proliferation | Hamster model of O. viverrini infection | Accumulation of 8-nitroguanine is linked to increased proliferation of bile duct epithelial cells. | nih.gov |

| Higher levels in cancerous tissue | Human cholangiocarcinoma patients | 8-nitroguanine formation is significantly greater in cancerous tissues than in adjacent non-cancerous tissues. | nih.gov |

| Link to tumor invasion | Human cholangiocarcinoma patients | The presence of 8-nitroguanine in both cancerous and adjacent non-cancerous tissues is associated with tumor invasion. | nih.gov |

The development of lung cancer is strongly associated with chronic inflammation resulting from various insults, including viral infections, exposure to asbestos (B1170538), and cigarette smoking. The formation of 8-nitroguanine has been identified as a key DNA lesion in these contexts.

Viral Pneumonia: In animal models of viral pneumonia, the inflammatory response in the lungs is characterized by the production of RNS, leading to the formation of 8-nitroguanosine in bronchial and bronchiolar epithelial cells. nih.gov This demonstrates that viral-induced inflammation can directly cause nitrative DNA damage in the respiratory tract.

Asbestos Exposure: Asbestos is a well-known human carcinogen that causes lung cancer and mesothelioma, with chronic inflammation being a major contributor to its carcinogenicity. nih.gov Studies on human lung tissues have shown a significant correlation between the levels of 8-nitroguanine and the concentration of asbestos fibers, particularly amphibole asbestos. nih.gov This suggests that 8-nitroguanine could serve as a biomarker for assessing the carcinogenic risk associated with asbestos exposure.

K-Ras Mutation: While direct studies linking 8-nitroguanine to K-Ras mutations are limited, the underlying mechanisms are suggestive of a connection. Chronic inflammation is known to be a driving factor in K-Ras-mutant lung cancer. The inflammatory microenvironment can promote the proliferation of cells with K-Ras mutations. Given that 8-nitroguanine is a mutagenic lesion formed during inflammation, it is plausible that its formation contributes to the acquisition of K-Ras mutations or other genetic alterations that cooperate with K-Ras to drive tumorigenesis.

Cigarette Smoke: Cigarette smoke is the leading cause of lung cancer and contains a multitude of oxidants and carcinogens that induce chronic inflammation in the lungs. Studies have shown that smokers have elevated levels of 8-nitroguanine in their peripheral lymphocytes compared to non-smokers. nih.gov Furthermore, animal studies have demonstrated a dose-dependent increase in 8-nitroguanine in the lung DNA of rats exposed to tobacco smoke. nih.gov This indicates that both exogenous and endogenous sources of RNS in smokers contribute to the formation of this DNA lesion, thereby increasing the risk of lung cancer.

| Research Finding | Context | Key Observation | Reference(s) |

| Formation in viral infection | Mouse model of viral pneumonia | This compound is formed in bronchial and bronchiolar epithelial cells following viral infection. | nih.gov |

| Correlation with asbestos exposure | Human lung tissues | A significant positive correlation exists between 8-nitroguanine levels and the concentration of asbestos fibers. | nih.gov |

| Association with smoking | Human smokers | Smokers exhibit higher levels of 8-nitroguanine in their peripheral lymphocytes compared to non-smokers. | nih.gov |

| Dose-dependent increase with smoke exposure | Rat model of tobacco smoke exposure | A dose-dependent increase in 8-nitroguanine is observed in the lung DNA of rats exposed to cigarette smoke. | nih.gov |

Chronic infection with the bacterium Helicobacter pylori is the primary cause of chronic gastritis and a major risk factor for the development of gastric cancer. oup.comoup.comresearchgate.net The persistent inflammatory response triggered by H. pylori in the gastric mucosa leads to the production of RNS and the subsequent formation of 8-nitroguanine in gastric epithelial cells. oup.comresearchgate.net

Studies have shown that the levels of 8-nitroguanine are significantly higher in the gastric gland epithelium of patients with H. pylori-positive gastritis compared to those without the infection. oup.com This increase in nitrative DNA damage is accompanied by an accumulation of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in the same cells. oup.com The close correlation between 8-nitroguanine formation and cell proliferation suggests that this DNA lesion plays a role in the hyperproliferative state of the gastric mucosa, which is a precursor to gastric carcinoma. oup.com Eradication of H. pylori has been shown to reduce the levels of 8-nitroguanine in the gastric epithelium, further supporting the causal link between the infection, inflammation, DNA damage, and cancer risk. oup.com

| Research Finding | Context | Key Observation | Reference(s) |

| Increased levels in infected patients | Human gastric biopsies | The level of 8-nitroguanine in gastric gland epithelium is significantly higher in patients with H. pylori infection. | oup.com |

| Correlation with cell proliferation | Human gastric biopsies | The accumulation of 8-nitroguanine is closely correlated with the expression of proliferating cell nuclear antigen (PCNA). | oup.com |

| Reduction after eradication | Human gastric biopsies | Eradication of H. pylori leads to a decrease in the levels of 8-nitroguanine in the gastric epithelium. | oup.com |

| Potential as a risk indicator | Clinical studies | 8-Nitroguanine is considered a useful indicator of the risk of gastric cancer development in response to chronic H. pylori infection. | oup.com |

Persistent infection with high-risk types of the Human Papillomavirus (HPV) is the main cause of cervical cancer. nih.govscispace.com Chronic inflammation is believed to play a crucial role in the progression from HPV infection to cervical intraepithelial neoplasia (CIN) and invasive cancer. nih.gov The inflammatory milieu in the cervical tissue promotes the formation of 8-nitroguanine in atypical epithelial cells. nih.gov

Immunohistochemical studies of cervical biopsy specimens have revealed the presence of 8-nitroguanine in patients with CIN, but not in those with benign condyloma acuminatum, which is caused by low-risk HPV types. nih.gov The intensity of 8-nitroguanine staining has been shown to increase with the grade of CIN, indicating a correlation between the level of nitrative DNA damage and the severity of the pre-cancerous lesion. nih.gov Furthermore, 8-nitroguanine formation is observed in CIN patients who are predominantly infected with high-risk HPV subtypes. nih.gov This suggests that high-risk HPV infections are more likely to induce the level of chronic inflammation necessary to cause significant nitrative DNA damage. nih.gov Consequently, 8-nitroguanine is considered a more specific biomarker for the risk of cervical carcinogenesis than p16, a cell cycle protein that is overexpressed in response to any HPV infection. nih.gov

| Research Finding | Context | Key Observation | Reference(s) |

| Presence in pre-cancerous lesions | Human cervical biopsies | 8-Nitroguanine is formed in the atypical epithelial cells of cervical intraepithelial neoplasia (CIN) patients. | nih.gov |

| Correlation with lesion severity | Human cervical biopsies | The immunoreactivity for 8-nitroguanine significantly increases with the grade of CIN. | nih.gov |

| Association with high-risk HPV | Human cervical biopsies | 8-Nitroguanine formation is predominantly observed in CIN patients infected with high-risk HPV subtypes. | nih.gov |

| Superiority as a biomarker | Comparative studies | 8-Nitroguanine is a more suitable biomarker for evaluating the risk of cervical carcinogenesis than p16. | nih.gov |

Nasopharyngeal Carcinoma (e.g., Epstein-Barr Virus)

Nasopharyngeal carcinoma (NPC), a malignancy affecting the epithelial tissue of the nasopharynx, demonstrates a strong association with Epstein-Barr virus (EBV) infection, particularly the non-keratinizing undifferentiated subtype prevalent in Southern China and Southeast Asia. nih.govmiragenews.com EBV, a human tumor virus, is implicated in approximately 1.5% of all human cancers. nih.gov The virus can establish a latent infection in epithelial cells that have undergone premalignant genetic alterations. nih.gov

Research has demonstrated the formation of this compound in tissues affected by EBV-associated NPC. epa.gov This DNA lesion is a product of nitrative damage, which occurs under conditions of chronic inflammation, a state often induced by persistent viral infections like EBV. nih.gov The presence of EBV-encoded RNAs (EBERs) and the viral protein Latent Membrane Protein 1 (LMP1) has been detected in cancer cells of all EBV-infected NPC patients. nih.gov LMP1 is known to induce the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of reactive nitrogen species that lead to the formation of this compound. nih.govresearchgate.net The intensity of this compound staining is notably higher in cancer and inflammatory cells within NPC tissues compared to tissues with chronic nasopharyngitis. nih.gov This suggests a role for EBV-induced inflammation and subsequent nitrative DNA damage in the pathogenesis of nasopharyngeal carcinoma. epa.gov

Malignant Fibrous Histiocytoma (MFH) Progression

Malignant fibrous histiocytoma (MFH) is a common soft tissue sarcoma often associated with inflammatory responses. nih.gov Studies have identified this compound as a key molecule in the progression of this inflammation-related cancer. nih.govresearchgate.net Immunohistochemical analyses of clinical specimens from MFH patients have revealed significant formation of this compound, predominantly within the nuclei of tumor cells and inflammatory cells in the tumor tissues. nih.govnih.gov In contrast, adjacent non-tumor tissues show little to no presence of this DNA lesion. nih.govnih.gov

The formation of this compound in MFH is linked to the expression of inflammation-related molecules such as inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and cyclooxygenase-2 (COX-2), which are often colocalized with this compound in MFH tissues. nih.gov Furthermore, a strong correlation has been observed between high levels of this compound and a poor prognosis for MFH patients. nih.govnih.gov Kaplan-Meier survival analysis has shown a significant difference in survival curves between patient groups with high and low levels of this compound staining (p=0.00003). nih.gov This indicates that iNOS-dependent formation of this compound plays a crucial role in the progression of MFH and serves as a significant prognostic biomarker. nih.govresearchgate.net

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease (IBD) encompasses chronic inflammatory conditions of the gastrointestinal tract, with the two main types being ulcerative colitis and Crohn's disease. zerotofinals.com These conditions are characterized by recurrent episodes of inflammation and are associated with an increased risk of developing cancer. nih.govwebmd.com The pathogenesis of IBD is thought to involve a combination of genetic, environmental, and gut microbiome factors. zerotofinals.comnmi.health

Research using a mouse model of IBD has demonstrated the formation of this compound in the epithelial cells of the colon. nih.gov This nitrative DNA damage was observed alongside oxidative DNA damage, indicated by the presence of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov The formation of this compound was found mainly in the nuclei of epithelial cells and was colocalized with the expression of inducible nitric oxide synthase (iNOS), proliferating cell nuclear antigen (PCNA), and p53 protein. nih.gov These findings suggest that in the inflammatory environment of IBD, iNOS-mediated production of reactive nitrogen species leads to nitrative DNA damage in colon epithelial cells. This damage, followed by cell proliferation, may be a contributing factor to the development of colon carcinogenesis in the context of IBD. nih.gov

Accumulation in Precancerous and Cancerous Tissues

The accumulation of this compound is not limited to malignant tumors but is also observed in various precancerous lesions, indicating its involvement in the early stages of carcinogenesis. epa.govnih.gov For instance, in oral leukoplakia, a premalignant condition that can develop into oral cancer, a significant accumulation of this compound is seen in the oral epithelium. nih.gov This is in stark contrast to normal oral mucosa where little to no immunoreactivity for this compound is detected. nih.gov The presence of this compound in these lesions is associated with the expression of iNOS and is colocalized with 3-nitrotyrosine, another marker of nitrative stress. nih.gov

Similarly, studies on various inflammation-related cancers have consistently shown higher levels of this compound in cancerous tissues compared to adjacent non-cancerous tissues. nih.gov This has been demonstrated in cholangiocarcinoma, where this compound formation is significantly greater in cancerous tissues. nih.gov The presence of this DNA lesion has also been confirmed in other malignancies associated with chronic inflammation, such as bladder cancer linked to Schistosoma haematobium infection and cervical cancer related to human papillomavirus. epa.govnih.gov This accumulation in both precancerous and cancerous tissues underscores the role of nitrative DNA damage as a common event in inflammation-driven carcinogenesis. nih.gov

Correlation with Tumor Progression and Prognosis

There is a strong body of evidence linking the levels of this compound in tumor tissues with disease progression and patient prognosis. nih.govnih.gov As a marker of nitrative DNA damage occurring in an inflammatory tumor microenvironment, its presence often signifies a more aggressive disease course. nih.govnih.gov

In malignant fibrous histiocytoma (MFH), significantly higher levels of this compound are observed in the tumor tissues of deceased patients compared to those of living subjects. nih.gov Statistical analysis using the Kaplan-Meier method has revealed that strong this compound staining is significantly associated with a poor prognosis. nih.govnih.gov This suggests that the pathway involving iNOS-dependent this compound formation contributes to the progression of this inflammation-related cancer. nih.gov

This correlation is not limited to MFH. In cholangiocarcinoma, the presence of this compound in cancerous and adjacent tissues has been associated with tumor invasion. nih.gov The consistent observation across different types of inflammation-related cancers is that strong this compound formation in tumor tissues is closely associated with a poor prognosis. nih.gov These findings support the use of this compound as a valuable prognostic and predictive biomarker in the context of inflammation-related tumor progression. nih.govnih.gov

Impact on Cancer Stem Cells

Recent research has shed light on the impact of this compound on cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. researchgate.netmdpi.com The formation of this compound within these cells suggests a mechanism by which chronic inflammation can drive carcinogenesis by inducing mutations in this critical cell population. researchgate.net

Studies have demonstrated the presence of this compound in cancer stem cells in various infection-related cancers. For instance, in bladder cancer associated with Schistosoma haematobium infection, this compound was found in Oct3/4-positive stem cells. researchgate.net Similarly, in cholangiocarcinoma associated with Opisthorchis viverrini infection, this compound was detected in Oct3/4- and CD133-positive stem cells. researchgate.net Furthermore, in nasopharyngeal carcinoma (NPC), accumulation of this compound has been observed in CD44v6- and ALDH1A1-positive stem cells within the tumor tissues. nih.gov

The presence of nitrative and oxidative DNA damage in cancer stem cells is thought to play a crucial role in carcinogenesis driven by chronic inflammation. researchgate.net This damage can lead to the accumulation of genetic alterations, potentially giving rise to more aggressive cancer phenotypes. nih.gov

Oxidative and Nitrosative Stress-Related Conditions Beyond Cancer

The formation of this compound is a hallmark of nitrative stress, which is not exclusively associated with cancer but is also a feature of various other pathological conditions characterized by inflammation. nih.gov Reactive nitrogen species, the precursors to this compound, are generated in response to a variety of inflammatory stimuli. nih.gov

For example, increased formation of this compound has been observed in the gastric mucosa of patients with gastritis induced by Helicobacter pylori infection. nih.gov It has also been detected in the intrahepatic bile ducts of hamsters infected with the liver fluke Opisthorchis viverrini, a condition that causes chronic inflammation. nih.govresearchgate.net Furthermore, studies have shown this compound formation in the lungs of mice exposed to asbestos, a known pro-inflammatory agent. nih.gov The presence of this compound has also been detected in the blood serum of patients, where its levels can be indicative of systemic oxidative and nitrative stress. nih.gov These findings highlight that the formation of this compound is a broader indicator of inflammation-induced damage and is not restricted to the context of malignancy. nih.gov

Neurotoxicity and Neurodegeneration (e.g., Arsenic-Induced Neurotoxicity)

The formation of 8-nitroguanine is a significant factor in neurotoxicity and has been implicated in neurodegenerative processes. nih.govnih.govmdpi.commdpi.comimrpress.com A prominent example is arsenic-induced neurotoxicity. mdpi.comnih.govuib.no Studies on mice exposed to arsenic trioxide in drinking water show a dose-dependent accumulation of arsenic in brain tissue, which correlates with a high expression of 8-nitroguanine. nih.gov Pathological changes observed in the nervous cells of arsenic-exposed mice include the disappearance of axons, vacuolar degeneration, and karyolysis. nih.gov

Intensive immunoreactivity for 8-nitroguanine is found mainly in the cytoplasm of brain cells in mice exposed to higher concentrations of arsenic. nih.gov This suggests that reactive nitrogen species (RNS) generated in response to arsenic exposure modify RNA within the cells, contributing to the observed neurotoxic effects. nih.govresearchgate.net The overproduction of RNS, such as peroxynitrite, is a key mechanism of nitrosative DNA damage, leading to the formation of mutagenic lesions like 8-nitroguanine that can disrupt cellular function and lead to cell death. nih.gov The accumulation of such nucleic acid damage is a hallmark of oxidative and nitrative stress, which are considered major mechanisms of arsenic-induced neurotoxicity. mdpi.comnih.gov

| Arsenic Trioxide in Drinking Water (mg/l) | Arsenic Concentration in Brain Tissue (ng/g) |

| 0 (Control) | 4.00 |

| 1.0 | 13.70 |

| 2.0 | 21.48 |

| 4.0 | 29.88 |

Data showing the dose-response relationship between arsenic exposure and its accumulation in the brain tissue of mice. nih.gov

Infectious Diseases and Host Response

The host immune response to various pathogens often involves the production of nitric oxide (NO) as a defense mechanism. However, this can lead to the formation of this compound, which itself can become a pathogenic factor. nih.gov

Viral Pneumonia : In infections with influenza and Sendai viruses, a significant increase in this compound formation is observed in the lungs of wild-type mice but not in mice deficient in inducible NO synthase (iNOS). nih.govnih.gov Strong immunostaining for this compound is found primarily in the cytosol of bronchial and bronchiolar epithelial cells, where it colocalizes with iNOS. nih.gov The absence of iNOS and subsequent this compound formation leads to a marked improvement in lung histopathology and reduced lethality from the infection, without affecting viral clearance. nih.govnih.gov This indicates that this compound formation is a key mediator of NO-induced inflammatory lung injury during viral pneumonia. nih.gov The host response, particularly the interferon pathways, is a unifying aspect of viral infections. frontiersin.orgmdpi.com

Salmonellosis : Salmonella Typhimurium infection triggers a host innate immune response that includes the production of reactive nitrogen species (RNS). frontiersin.orgnih.gov Interestingly, Salmonella can exploit the host-produced NO to promote its own virulence and replication within mouse macrophages. researchgate.netnih.gov The high-NO environment created by the host response, which Salmonella uses as a cue for systemic infection, is also conducive to the formation of nitrative lesions like 8-nitroguanine. frontiersin.orgresearchgate.netnih.gov This highlights a complex interplay where a host defense mechanism inadvertently creates conditions for both pathogen proliferation and host cell damage via nitrative stress.

Group A Streptococcus (GAS) : Infections with Streptococcus pyogenes (Group A Streptococcus) are characterized by excessive inflammation. frontiersin.orgnih.gov The host inflammatory response involves the activation of phagocytes, which produce a powerful oxidative burst containing both reactive oxygen species (ROS) and RNS to kill the bacteria. usda.gov This intense generation of reactive species, while aimed at clearing the pathogen, can cause collateral damage to host tissues, including the formation of 8-nitroguanine, contributing to the pathology of severe GAS infections. frontiersin.orgusda.gov

Mitochondrial Dysfunction and Damage

Impact of ROS/RNS on Mitochondrial DNA and Function

Mitochondria are a primary site of cellular reactive oxygen species (ROS) production and are also highly vulnerable to damage from both ROS and RNS. mdpi.comfrontiersin.org Reactive nitrogen species, particularly peroxynitrite (ONOO−), are potent agents of nitrative damage to cellular components. frontiersin.orgfrontiersin.org Peroxynitrite can interact with guanine in nucleic acids to form lesions such as 8-nitroguanine. frontiersin.orgresearchgate.net

Mitochondrial DNA (mtDNA) is particularly susceptible to this damage because it is located in close proximity to the site of ROS production in the electron transport chain and lacks the protective histone proteins found in nuclear DNA. frontiersin.orgnih.gov The accumulation of nitrative and oxidative lesions, like 8-nitroguanine and 8-oxoguanine respectively, in mtDNA can lead to mutations and impaired synthesis of essential mitochondrial proteins. frontiersin.orgnih.gov This damage disrupts mitochondrial function, impairing energy production and leading to further ROS generation, creating a vicious cycle of oxidative stress and mitochondrial dysfunction that is implicated in numerous pathologies. mdpi.comresearchgate.net

Localization of 8-Nitroguanine in Mitochondria

Direct evidence confirms the presence of 8-nitroguanine within mitochondria, particularly under conditions of chronic inflammation and disease. In studies of lung tissue from patients with IPF, confocal and immunoelectron microscopy revealed that 8-nitroguanine was localized predominantly within the mitochondria of metaplastic epithelial cells. nih.gov This finding strongly supports the role of mitochondrial nitrative damage in the pathogenesis of pulmonary fibrosis. The accumulation of guanine lesions within mtDNA is a critical event that can trigger mitochondrial dysfunction, contributing to cell death and tissue remodeling. nih.govnih.gov The presence of 8-nitroguanine in mitochondria highlights this organelle as a key target of RNS-mediated damage in inflammatory disease processes. nih.gov

Advanced Methodologies for Detection and Quantification of 8 Nitroguanosine Species

Chromatographic and Spectrometric Techniques

While immunohistochemistry provides spatial information, chromatographic and spectrometric techniques are the gold standard for the precise quantification of 8-nitroguanosine species in biological samples such as DNA, RNA, and urine.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method used for the quantitative analysis of electrochemically active compounds, including modified nucleobases like 8-nitroguanine (B15626). consensus.appddtjournal.com This technique has been successfully applied to quantify 8-nitroguanine in human urine. nih.gov

The methodology often involves an initial purification step, for example, using immunoaffinity columns with anti-8-nitroguanine antibodies to selectively isolate the target compound from the complex urinary matrix. nih.gov The purified sample is then injected into the HPLC system for separation. For detection, a specialized system with multiple electrodes can be used. One described setup uses four sequential electrodes: the first oxidizes interfering compounds, the next two reduce the nitrated base, and the final electrode quantitates the reduced derivative, enhancing the specificity of the measurement. nih.gov

Using this approach, a detection limit as low as 25 femtomoles (fmol) per injection has been achieved for 8-nitroguanine. nih.gov However, some studies note that HPLC-ECD methods can have higher detection limits (ranging from 20-1000 fmol) and may require a chemical reduction step (e.g., converting 8-nitroguanine to 8-aminoguanine) prior to detection, which could introduce variability and affect reproducibility. nih.gov Despite these considerations, HPLC-ECD remains a valuable and sensitive tool for quantifying 8-nitroguanine, especially when coupled with effective sample purification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard analytical technique for the detection of DNA and RNA adducts due to its exceptional sensitivity and selectivity. nih.gov This method couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the confident identification and quantification of 8-nitroguanine even at very low concentrations. nih.gov

An LC-MS/MS method provides structural confirmation of the analyte, which is a significant advantage over other techniques. nih.gov Sensitive and reliable LC-MS/MS methods have been developed for the direct determination of 8-nitroguanine in DNA hydrolysates, achieving detection limits as low as 3 fmol. nih.gov

A critical consideration in the analysis of 8-nitroguanine in DNA is its chemical instability. The N-glycosidic bond of 8-nitro-2'-deoxyguanosine (B12904573) is labile, leading to rapid depurination (release of the 8-nitroguanine base) from the DNA backbone. nih.gov Stability tests have shown that the half-life of this adduct in double-stranded DNA is only 2.4 hours at 37°C. nih.govmdpi.com This instability means that significant loss of the adduct can occur during standard DNA extraction and hydrolysis procedures, potentially leading to an underestimation of the actual levels of damage. nih.gov Therefore, analytical strategies must be designed to account for this lability to ensure accurate quantification. mdpi.com